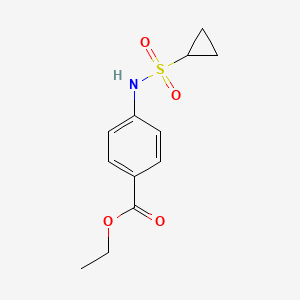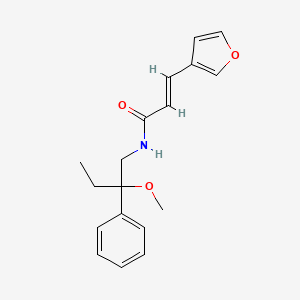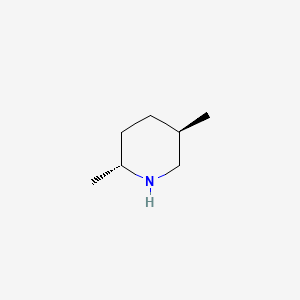
N-(2,6-diethylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide
説明
N-(2,6-diethylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a triazole ring and a diethylphenyl group attached to the nicotinamide core
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide typically involves the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment of the Diethylphenyl Group: The diethylphenyl group can be attached through a Friedel-Crafts acylation reaction using diethylbenzene and an acyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the phenyl group.
Reduction: Reduction reactions can occur at the amide group, potentially converting it to an amine.
Substitution: Substitution reactions can take place at the phenyl ring or the triazole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
作用機序
The mechanism of action of N-(2,6-diethylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide involves its interaction with specific molecular targets. The triazole ring and the nicotinamide core may interact with enzymes or receptors, modulating their activity. The diethylphenyl group may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Nicotinamide: A simpler compound with similar core structure but lacking the triazole and diethylphenyl groups.
Triazole Derivatives: Compounds containing the triazole ring but with different substituents.
Phenyl Derivatives: Compounds with phenyl groups attached to various cores.
Uniqueness
N-(2,6-diethylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
N-(2,6-diethylphenyl)-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-3-13-6-5-7-14(4-2)17(13)22-18(24)15-8-9-16(20-10-15)23-12-19-11-21-23/h5-12H,3-4H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNHDUWNOYYBEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CN=C(C=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901323333 | |
| Record name | N-(2,6-diethylphenyl)-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901323333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819497 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
672951-16-5 | |
| Record name | N-(2,6-diethylphenyl)-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901323333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-1-[3-(oxolan-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2595650.png)

![2-Methyl-4-{[1-(3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2595657.png)

![(E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2595660.png)

![(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2595662.png)

![3-benzyl-4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2595665.png)


![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-chlorobenzoate](/img/structure/B2595668.png)
![Ethyl 7-oxa-2-azaspiro[3.5]nonane-3-carboxylate](/img/structure/B2595672.png)

